

Phomosine D: A Literature Review and Comparative Analysis of Bioactive Fungal Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phomosine D**

Cat. No.: **B10820591**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of **Phomosine D**, a fungal metabolite, and a comparative analysis of related bioactive compounds isolated from the fungal genera *Phomopsis* and its teleomorph *Diaporthe*. While research specifically on **Phomosine D** is limited, this guide aims to provide a valuable resource by summarizing the available data and placing it within the broader context of the diverse and pharmacologically significant metabolites produced by these fungi.

Introduction to Phomosine D

Phomosine D is a fungal metabolite that has been isolated from fungi of the genus *Diaporthe* (specifically strain F2934) and *Phomopsis*^{[1][2]}. It is identified by the Chemical Abstracts Service (CAS) number 874918-37-3 and has a molecular formula of C₁₈H₂₀O₇^{[3][4][5]}.

Biological Activity of Phomosine D

The biological activity of **Phomosine D** appears to be context-dependent and is not yet extensively characterized. One study investigating the chemical constituents of the endophytic fungus *Diaporthe* sp. F2934 reported that **Phomosine D**, along with two other isolated chromanones, was inactive against a panel of 15 microorganisms. However, a separate review of bioactive secondary metabolites from *Diaporthe* and *Phomopsis* species lists **Phomosine D**

as having antifungal and anti-algal activities. This discrepancy highlights the need for further research to fully elucidate the bioactivity profile of this compound.

Comparative Analysis of Bioactive Metabolites from *Phomopsis* and *Diaporthe*

The fungal genera *Phomopsis* and *Diaporthe* are prolific producers of a wide array of secondary metabolites with diverse chemical structures and biological activities. These compounds represent a rich source for drug discovery and development. A review of the literature from 2010 to 2019 identified 335 bioactive secondary metabolites from these genera, with 246 from *Phomopsis* and 106 from *Diaporthe*. Another review covering the period from 2016 to 2021 cataloged 331 bioactive compounds, with 188 from *Phomopsis* and 143 from *Diaporthe*.

These metabolites are classified into several major structural classes, including polyketides, terpenoids, alkaloids, steroids, and macrolides. The predominant class of compounds is polyketides, which account for a significant portion of the isolated metabolites.

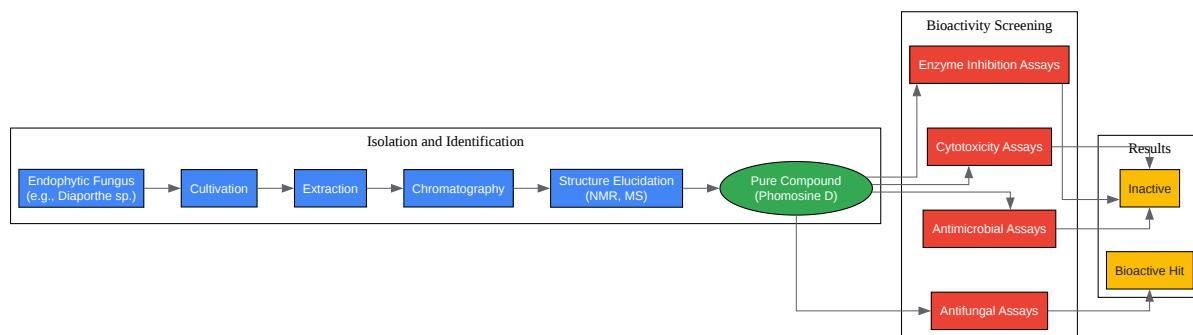
The bioactivities of these compounds are vast and include cytotoxic, antifungal, antibacterial, antiviral, antioxidant, anti-inflammatory, phytotoxic, and enzyme inhibitory activities.

Data Presentation: Bioactive Compounds from *Phomopsis* and *Diaporthe*

Due to the limited quantitative data available for **Phomosine D**, the following table summarizes the diversity of compound classes and reported biological activities from the broader *Phomopsis* and *Diaporthe* genera, providing a comparative context.

Compound Class	Examples of Isolated Compounds	Reported Biological Activities	Fungal Source Genus
Polyketides	Oblongolides, Phomenone	Cytotoxic, Anti-HSV-1	Phomopsis
Alkaloids	Phomopsins (e.g., Phomopsin A)	Antimitotic, Hepatotoxic	Phomopsis
Terpenoids	Diaporindenes	Antibacterial	Diaporthe
Steroids	Ergosterol derivatives	Antifungal	Diaporthe, Phomopsis
Macrolides	Phomopsolides	Cytotoxic, Antifungal	Phomopsis

Experimental Protocols


Detailed experimental protocols for the isolation and characterization of **Phomosine D** are available in the scientific literature.

Isolation of **Phomosine D** from Diaporthe sp. F2934:

- **Fungal Cultivation:** The endophytic fungus Diaporthe sp. F2934 was cultivated on malt extract agar plates at 25°C for 15 days.
- **Extraction:** The mycelium was subjected to sonication in ethyl acetate to obtain a crude extract.
- **Chromatographic Separation:** The crude extract was fractionated using classic column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
- **Structure Elucidation:** The chemical structure of **Phomosine D** was determined using Nuclear Magnetic Resonance (NMR) spectroscopy (including HMQC, HMBC, and COSY experiments) and its molecular formula was confirmed by Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS).

Signaling Pathways and Experimental Workflows

Given the nascent stage of research on **Phomosine D**, no specific signaling pathways have been elucidated for its mechanism of action. However, we can visualize a general workflow for the discovery and initial bioactivity screening of natural products like **Phomosine D** from endophytic fungi.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery and bioactivity screening of fungal natural products.

Conclusion

Phomosine D is a structurally characterized fungal metabolite with limited but emerging biological activity data. While direct comparative studies are currently lacking, its origin from the chemically diverse *Phomopsis* and *Diaporthe* genera positions it within a group of compounds with significant potential for drug discovery. Future research should focus on more extensive

bioactivity screening, elucidation of its mechanism of action, and comparison with other known bioactive fungal metabolites to fully understand its therapeutic potential. Researchers in natural product chemistry and drug development are encouraged to explore this and related compounds further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemical constituents and their antibacterial activity from the tropical endophytic fungus Diaporthe sp. F2934 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Phomosine D 874918-37-3 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [Phomosine D: A Literature Review and Comparative Analysis of Bioactive Fungal Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10820591#phomosine-d-literature-review-and-meta-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com